Product packaging for 4-Benzyl-1,4-diazepan-5-one(Cat. No.:)

4-Benzyl-1,4-diazepan-5-one

Cat. No.: B8798180
M. Wt: 204.27 g/mol
InChI Key: WTNTYWGHCZVCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Benzyl-1,4-diazepan-5-one is a derivative of the 1,4-diazepanone heterocyclic system. Its structure consists of a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 5. A benzyl (B1604629) group is attached to the nitrogen atom at the 4-position. This compound is part of the larger family of nitrogen heterocycles, which are organic compounds containing a ring structure with at least one nitrogen atom.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B8798180 4-Benzyl-1,4-diazepan-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-benzyl-1,4-diazepan-5-one

InChI

InChI=1S/C12H16N2O/c15-12-6-7-13-8-9-14(12)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2

InChI Key

WTNTYWGHCZVCAT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Benzyl 1,4 Diazepan 5 One and Its Structural Analogues

De Novo Cyclization Strategies for 1,4-Diazepan-5-one (B1224613) Ring Formation

The formation of the 1,4-diazepan-5-one ring from acyclic precursors, known as de novo synthesis, is a fundamental approach. This can be achieved through several cyclization strategies, including intramolecular lactamization and multicomponent reactions.

Intramolecular Cyclization Approaches (e.g., Lactamization)

Intramolecular lactamization is a common method for forming the 1,4-diazepan-5-one ring. This process involves the cyclization of a linear precursor that contains both an amine and an ester or carboxylic acid functionality, which react to form the cyclic amide (lactam). The synthesis of a trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine ring has been described using this approach. acs.org The process started with the reductive alkylation of an amino acid ester, followed by acetylation and deprotection to yield a linear precursor. acs.org This precursor was then cyclized to form the diazepan-3-one ring using diphenylphosphorazidate. acs.org Another route involved the cyclization of a linear precursor derived from N-(benzyloxycarbonyl)aspartate, which was mediated by 1-hydroxy-7-azabenzotriazolyl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) to form the lactam. acs.org

A similar strategy has been employed for the synthesis of 1,4-diazepanes with various substituents, where the key step was the intramolecular coupling of amino acids using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net Furthermore, the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol has been used to construct the chiral 1,4-diazepane ring. researchgate.net

The table below summarizes representative examples of intramolecular cyclization for the synthesis of 1,4-diazepan-5-one analogues.

Starting MaterialsCoupling/Cyclization ReagentProductReference
N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide, tert-butyl alaninate (B8444949)DiphenylphosphorazidateBlocked 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine acs.org
1-tert-Butyl hydrogen N-(benzyloxycarbonyl)aspartate, benzyl (B1604629) phenylalaninateHATUReversibly protected hexahydro-1H-3-oxo-2(S)-benzyl-5(S)-(tert-butyloxycarbonyl)-1,4-diazepine acs.org
Amino acidsEDCSubstituted 1,4-diazepanes researchgate.net
N-nosyl diamino alcoholFukuyama-Mitsunobu conditions(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate researchgate.net

Multicomponent Reactions Incorporating the Diazepanone Core (e.g., Ugi Reaction)

Multicomponent reactions (MCRs), particularly the Ugi reaction, offer an efficient way to construct the 1,4-diazepan-5-one scaffold. beilstein-journals.orgacs.org The Ugi reaction is a one-pot reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org This strategy has been used to synthesize 1-sulfonyl 1,4-diazepan-5-ones. acs.orgnih.gov The process involves an Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution (SN2) reaction to yield the diazepanone ring. acs.orgnih.gov

For instance, the Ugi reaction has been employed to create complex fused heterocycles, including benzodiazepinone cores. beilstein-journals.org In some cases, the Ugi adducts undergo spontaneous cyclization to form the diazepine (B8756704) ring. beilstein-journals.org The versatility of the Ugi reaction allows for the synthesis of a wide range of diazepanone derivatives by varying the starting components. beilstein-journals.orgnih.gov

The table below illustrates the application of the Ugi reaction in the synthesis of 1,4-diazepan-5-one analogues.

Carbonyl ComponentAmine ComponentCarboxylic Acid ComponentIsocyanide ComponentCyclization ConditionProductReference
Not specifiedNot specifiedNot specifiedNot specifiedMitsunobu cyclization1-Sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones acs.orgnih.gov
Not specifiedNot specifiedNot specifiedNot specifiedSulfuryl diimidazoleAliphatic 1-sulfonyl 1,4-diazepan-5-ones acs.orgnih.gov
ArylglyoxalsDeactivated aminesNot specifiedNot specifiedPost-condensationFused nitrogen heterocycles (including benzodiazepinone cores) beilstein-journals.org
Pyrazole-3-carbaldehydesPrimary amines3-Substituted propiolic acidsNot specifiedSilver(I) triflate-catalyzed heteroannulationPyrazolo[1,5-a] acs.orgnih.govdiazepine scaffolds beilstein-journals.orgnih.gov

Functionalization and Derivatization of the Diazepanone Core

Once the 1,4-diazepan-5-one core is formed, it can be further modified to introduce various functional groups, including the benzyl moiety at the N4 position.

N-Alkylation Strategies for Benzyl Moiety Introduction

The introduction of a benzyl group onto the nitrogen atom of the 1,4-diazepan-5-one ring is a key step in the synthesis of the target compound. This is typically achieved through N-alkylation reactions. For example, 1,4-diazepane-6-amine (DAZA) can be alkylated with 2-hydroxybenzyl pendant arms through reductive amination. nih.gov This process can lead to mono-, di-, or tri-substituted products. nih.gov Another approach involves the reaction of a 1,4-diazepane with a benzyl halide, such as benzyl bromide, in the presence of a base.

A study on the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA compounds demonstrated that reductive amination of 1,5-diazabicyclo[3.2.1]octanes with sodium borohydride (B1222165) can lead to the tri-alkylated product through a unique reductive alkylation where a substituent is added without an external alkylating agent. rsc.org

The table below provides examples of N-alkylation strategies for the introduction of benzyl and other alkyl groups.

Starting MaterialAlkylating Agent/ConditionProductReference
1,4-Diazepane-6-amine (DAZA)4-Alkoxy-2-hydroxybenzaldehydes, Sodium borohydrideN,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA nih.govrsc.org
4-PiperidoneAlkyl bromidesN-alkyl-4-piperidones researchgate.netresearchgate.net
1,4-Diazepane3-Bromo-N,N-diethylpropan-1-amine, K2CO33-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine vulcanchem.com

Ring Expansion and Rearrangement Reactions (e.g., Schmidt Rearrangement)

Ring expansion reactions provide an alternative route to the 1,4-diazepan-5-one ring system. The Schmidt rearrangement is a notable example, where a ketone is treated with hydrazoic acid (HN₃) in the presence of a strong acid to yield a lactam. researchgate.netdaneshyari.com This method has been successfully applied to the synthesis of N-alkyl-1,4-diazepan-5-ones from N-alkyl-4-piperidones. researchgate.netresearchgate.net The reaction of N-alkyl-4-piperidones with hydrazoic acid results in the corresponding N1-alkyl-1,4-diazepin-5-ones in good yields. researchgate.net

The Schmidt rearrangement has also been used to synthesize a series of r-2,c-7-diaryl-1,4-diazepan-5-ones from the corresponding 2,6-diarylpiperidin-4-ones. daneshyari.com Additionally, novel tetrahydro-5H-benzo[e] acs.orgnih.govdiazepin-5-ones have been synthesized via a Schmidt rearrangement of 1,2,3,4-tetrahydro-4-quinolones. nih.gov

The following table summarizes the application of the Schmidt rearrangement in the synthesis of 1,4-diazepan-5-one analogues.

Starting MaterialReagentsProductReference
N-alkyl-4-piperidonesHydrazoic acidN1-alkyl-1,4-diazepin-5-ones researchgate.netresearchgate.net
r-2,c-6-Diarylpiperidin-4-onesSodium azide (B81097), Sulfuric acidr-2,c-7-Diaryl-1,4-diazepan-5-ones daneshyari.comresearchgate.net
1,2,3,4-Tetrahydro-4-quinolonesSodium azide, Sulfuric acidTetrahydro-5H-benzo[e] acs.orgnih.govdiazepin-5-ones nih.gov

Diastereoselective and Enantioselective Synthesis Approaches

The development of stereoselective methods for the synthesis of chiral 1,4-diazepan-5-ones is crucial for their application in medicinal chemistry. Both diastereoselective and enantioselective approaches have been explored.

Diastereoselective synthesis has been achieved in the synthesis of r-2,c-7-diaryl-1,4-diazepan-5-ones via Schmidt rearrangement, where the products were found to prefer a chair conformation with equatorial orientation of the substituents. daneshyari.comresearchgate.net

Enantioselective synthesis of 1,4-diazepan-5-one derivatives has been reported through various strategies. One method involves the use of chiral iridium complexes for enantioselective N-alkylation of 1,4-diazepan-2-one (B1253349) precursors, achieving up to 78% enantiomeric excess (ee) with (R)-BINAP as the ligand. Another approach is the enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes, where enantiocomplementary imine reductases (IREDs) were used to obtain both (R)- and (S)-enantiomers with high enantioselectivity. researchgate.net Furthermore, rhodium-catalyzed asymmetric hydrofunctionalization of alkynes has been utilized to produce enantioenriched 1,4-benzodiazepines. nih.govacs.org

The table below highlights some of the stereoselective synthesis approaches.

MethodCatalyst/ReagentProductStereoselectivityReference
Schmidt RearrangementNot applicabler-2,c-7-Diaryl-1,4-diazepan-5-onesHigh diastereoselectivity daneshyari.comresearchgate.net
Enantioselective N-alkylationChiral iridium complex with (R)-BINAPAlkylated 1,4-diazepan-2-one precursor78% ee
Enzymatic reductive aminationImine reductases (IREDs)Chiral 1,4-diazepanesHigh enantioselectivity researchgate.net
Rh-catalyzed hydrofunctionalizationRhodium catalystEnantioenriched 1,4-benzodiazepinesGood ee nih.govacs.org

Synthesis of Substituted 4-Benzyl-1,4-diazepan-5-one Derivatives

The synthesis of derivatives of this compound often involves multi-step sequences that allow for the introduction of various substituents onto the diazepanone core. These methodologies are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

One prominent method for the synthesis of the parent compound, 1-Benzyl-1,4-diazepan-5-one, is the Schmidt rearrangement. This reaction typically starts from a precursor like 1-Benzyl-piperidin-4-one. nih.gov In a representative procedure, 1-Benzyl-piperidin-4-one is treated with sodium azide in the presence of a strong acid such as sulfuric acid. This process facilitates a ring expansion, converting the six-membered piperidinone ring into the seven-membered 1,4-diazepan-5-one ring structure. nih.gov This method has also been applied to synthesize r-2,c-7-diaryl-1,4-diazepan-5-ones, highlighting its utility in creating substituted analogs. researchgate.net

Another versatile approach involves the reductive alkylation of an appropriate amino acid derivative. For instance, a trisubstituted 1,4-diazepine ring system can be constructed by the reductive alkylation of tert-butyl alaninate or phenylalaninate using an N-protected α-amino-γ-oxo-butyramide. acs.org The resulting secondary amine is then typically acylated, followed by deprotection and a cyclization step mediated by a peptide coupling agent like diphenylphosphorylazidate (DPPA) or 1-hydroxy-7-azabenzotriazolyl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) to form the diazepanone ring. acs.org This strategy provides a modular approach to introduce diversity at multiple positions of the scaffold.

Furthermore, substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been synthesized through a sequence involving the reaction of amines with substituted sulfonyl chlorides, followed by in situ deprotection and salt formation. openpharmaceuticalsciencesjournal.com While not benzyl derivatives, these syntheses demonstrate the adaptability of the diazepane scaffold to various substitution patterns.

A summary of key synthetic routes is presented below:

Table 1: Synthetic Routes to Substituted 1,4-Diazepan-5-ones
Starting Material(s)Key Reaction(s)Product TypeReference(s)
1-Benzyl-piperidin-4-oneSchmidt Rearrangement1-Benzyl-1,4-diazepan-5-one nih.gov
Substituted Piperidin-4-onesSchmidt Rearrangementr-2,c-7-Diaryl-1,4-diazepan-5-ones researchgate.net
N-Boc-α-amino-γ-oxo-butyramide, tert-Butyl alaninateReductive Alkylation, CyclizationTrisubstituted 1,4-Diazepin-3-one acs.org
Amines, Substituted Sulfonyl ChloridesSulfonylation, Deprotection3-(1,4-Diazepanyl)-Methyl-Phenyl-Sulphonamides openpharmaceuticalsciencesjournal.com

Stereochemical Control in Synthesis

The stereocontrolled synthesis of substituted diazepanones is a significant challenge due to the conformational flexibility of the seven-membered ring and the potential for multiple stereocenters. The biological activity of these compounds often depends on their specific stereochemistry.

One of the most challenging aspects is the controlled construction of the diazepanone core itself. researchgate.net Strategies such as the Mitsunobu reaction and reductive amination have been employed to form the seven-membered ring with stereochemical control. researchgate.net For example, the success of a Mitsunobu-type cyclization to form the diazepanone can be highly dependent on the stereochemistry of the acyclic precursor. researchgate.net In the synthesis of complex natural product analogs containing a diazepanone moiety, like liposidomycins, the synthetic scheme must be designed to generate all possible stereoisomers to identify the biologically active one. rsc.org

Spectroscopic Characterization and Structural Elucidation of 4 Benzyl 1,4 Diazepan 5 One Systems

X-ray Crystallography for Solid-State Conformation Analysis

Intermolecular Interactions and Crystal Packing

The solid-state architecture of 4-Benzyl-1,4-diazepan-5-one is defined by a network of specific intermolecular interactions that guide its crystal packing. X-ray crystallographic analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c. nih.goviucr.org The fundamental structural motif in the crystal lattice is a centrosymmetric dimer, formed through intermolecular N—H⋯O hydrogen bonds between two molecules. nih.goviucr.orgnih.gov

These primary dimers are further interconnected by weaker C—H⋯O interactions. nih.goviucr.org This secondary bonding links the dimers together, extending the structure into infinite sheets. nih.goviucr.orgnih.gov The benzyl (B1604629) and diazepane rings of the molecule are oriented nearly perpendicular to each other. nih.govnih.gov A key torsion angle, C3—N2—C6—C7, is reported as 77.8 (4)°, quantifying this perpendicular arrangement. nih.goviucr.org

The crystal and refinement data are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical Formula C₁₂H₁₆N₂O
Formula Weight 204.27
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.602 (3)
b (Å) 7.4920 (15)
c (Å) 12.824 (3)
β (°) 111.00 (3)
Volume (ų) 1130.3 (4)
Z 4

Data sourced from Fei Sha et al. (2008). nih.goviucr.org

The specific geometries of the hydrogen bonds responsible for the supramolecular assembly are detailed in the following table.

Table 2: Hydrogen Bond Geometry (Å, °)

D—H···A D-H H···A D···A D—H···A
N1—H1A···O1ⁱ 0.86 1.98 2.821 (5) 160
C4—H4B···O1ⁱⁱ 0.97 2.51 3.377 (5) 149

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, -y+3/2, z-1/2. Data sourced from Fei Sha et al. (2008). nih.gov

Conformational Preferences of the Seven-Membered Ring System

In the observed chair-like structure of this compound, the atoms of the ring are puckered. nih.goviucr.org Specifically, the arrangement is described with atoms C1, C2, C3, and C4 forming the main plane of the chair, while the N2 atom is out of the plane on one side, and the N1-C5 fragment is out of the plane on the opposite side. nih.goviucr.org This conformation establishes the relative orientation of substituents on the ring. The benzyl group attached to N1 and the atoms of the diazepane ring maintain a stable, perpendicular relationship in the crystal structure. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Benzyl 1,4 Diazepan 5 One

Reactivity of the Lactam Functionality

The lactam group, a cyclic amide, is a key functional group in 4-Benzyl-1,4-diazepan-5-one. Its reactivity is primarily centered around the electrophilic nature of the carbonyl carbon and the potential for cleavage of the amide bond.

Hydrolysis: Like other lactams, the amide bond in this compound can undergo hydrolysis under acidic or basic conditions. This reaction would lead to the opening of the seven-membered ring to afford the corresponding amino acid derivative. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the this compound into the corresponding 1-benzyl-1,4-diazepane. In some cases, depending on the reaction conditions and the substrate, hydride reduction can lead to ring-opening. researchgate.net

Reactions with Organometallic Reagents: The electrophilic carbonyl carbon can be attacked by nucleophilic organometallic reagents, such as Grignard reagents or organolithium compounds. This would result in the formation of a hemiaminal intermediate, which upon workup could lead to various products, including ring-opened structures or further elaborated cyclic systems.

Transformations at the Nitrogen Atoms (N1 and N4)

The 1,4-diazepan-5-one (B1224613) core contains two nitrogen atoms with different chemical environments. The N1 atom is part of the lactam and is a secondary amine, while the N4 atom is a tertiary amine bearing the benzyl (B1604629) group.

N1-Alkylation and Acylation: The secondary amine at the N1 position is nucleophilic and can readily undergo alkylation, acylation, and arylation reactions. For instance, it can be deprotonated with a suitable base to form an amide anion, which can then react with various electrophiles. Acylation of the N1 position is a common transformation. acs.org

N4-De-benzylation: The benzyl group on the N4 nitrogen can be removed through hydrogenolysis. wordpress.com This reaction typically involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C) and results in the formation of the corresponding secondary amine, 1,4-diazepan-5-one, and toluene. This de-protection strategy is valuable in multi-step syntheses, allowing for further functionalization at the N4 position.

Quaternization of N4: The tertiary amine at the N4 position can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This transformation would introduce a positive charge into the molecule and modify its solubility and chemical properties.

Table 1: Summary of Selected Transformations at the Nitrogen Atoms
Reaction TypeNitrogen AtomReagents and ConditionsProduct Type
AlkylationN1Base, Alkyl halideN1-alkylated diazepan-one
AcylationN1Acyl chloride, BaseN1-acylated diazepan-one
De-benzylationN4H₂, Pd/C1,4-diazepan-5-one
QuaternizationN4Alkyl halideQuaternary ammonium salt

Electrophilic and Nucleophilic Reactions of the Benzyl Substituent

The benzyl group, while generally stable, can participate in several types of reactions, primarily involving the aromatic ring and the benzylic position.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The position of substitution (ortho, meta, or para) will be directed by the activating nature of the alkyl group attached to the ring.

Benzylic Oxidation: The benzylic C-H bonds are susceptible to oxidation. mdpi.comyoutube.com Depending on the oxidizing agent used, this can lead to the formation of a ketone (4-benzoyl-1,4-diazepan-5-one) or a carboxylic acid (with cleavage of the benzyl group). youtube.com

Benzylic Halogenation: The benzylic position can be halogenated, typically with N-bromosuccinimide (NBS) under radical conditions, to introduce a bromine atom. This functionalized intermediate can then be used in subsequent nucleophilic substitution reactions.

Ring-Opening and Ring-Closing Reactions of the Diazepanone Core

The seven-membered diazepanone ring can be subject to both ring-opening and ring-closing reactions, which are fundamental to its synthesis and further transformation.

Ring-Opening Reactions: As mentioned earlier, hydrolysis of the lactam functionality is a key ring-opening reaction. Additionally, certain reductive conditions can lead to the cleavage of the diazepane ring. researchgate.net For instance, treatment with strong reducing agents under harsh conditions might result in the cleavage of C-N bonds.

Ring-Closing Reactions (Synthesis): The synthesis of this compound itself involves a ring-closing reaction. One reported synthesis involves the reaction of 1-benzyl-piperidin-4-one with sodium azide (B81097) in the presence of sulfuric acid, which proceeds through a Schmidt rearrangement. nih.gov This reaction involves the insertion of a nitrogen atom into the piperidinone ring to form the seven-membered diazepanone. Alternative synthetic strategies can also involve intramolecular cyclization of linear precursors. acs.org For example, a linear amino ester can undergo intramolecular amidation to form the lactam ring.

Investigation of Reaction Mechanisms and Reaction Pathways

The mechanisms of reactions involving this compound and related compounds are of significant interest for understanding their reactivity and for the rational design of new synthetic methodologies.

Mechanism of Schmidt Rearrangement: The synthesis of this compound from 1-benzyl-piperidin-4-one via the Schmidt rearrangement involves the initial formation of a protonated ketone, which is then attacked by hydrazoic acid. Subsequent rearrangement with the loss of nitrogen gas leads to the ring-expanded lactam.

Mechanism of N-Alkylation and Acylation: The alkylation and acylation at the N1 position proceed through a standard nucleophilic substitution mechanism. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide or acyl chloride.

Palladium-Catalyzed Reactions: The diazepanone core can participate in palladium-catalyzed reactions, such as the asymmetric allylic alkylation. nih.gov These reactions likely proceed through the formation of a palladium-enolate intermediate, which then reacts with an allylic electrophile. The stereochemical outcome of such reactions is often controlled by the chiral ligands used in the catalytic system.

Mechanistic Studies on Related Systems: Mechanistic investigations on the formation of related 1,4-benzodiazepines have proposed pathways involving palladium-catalyzed intramolecular C-N bond formation. mdpi.com These studies provide insights into the potential for similar transition-metal-catalyzed transformations on the this compound scaffold.

Computational Chemistry and Molecular Modeling of 4 Benzyl 1,4 Diazepan 5 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and energetics of molecular systems. While specific DFT studies focusing exclusively on 4-Benzyl-1,4-diazepan-5-one are not prevalent in the literature, the application of these methods to closely related diazepane structures provides significant insights into the expected electronic characteristics.

DFT calculations are routinely employed to optimize the molecular geometry and to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. royalsocietypublishing.org Studies on various 1,4-diazepane derivatives show that these calculations can reliably predict stable geometries and electronic behavior. researchgate.net For instance, DFT calculations on 1,4-diazepan linked piperidine (B6355638) derivatives have been used to compute the HOMO-LUMO gap, indicating their stability. royalsocietypublishing.org

Furthermore, quantum chemical methods are used to investigate reaction mechanisms and energetics. In research on tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, DFT was utilized to compare the viability of different reaction pathways by calculating the Gibbs free energy differences between reactants and transition states, providing a deeper understanding of the reaction mechanism at a molecular level. royalsocietypublishing.org These approaches could similarly be applied to this compound to model its reactivity and potential metabolic pathways.

ParameterRepresentative Value (from related diazepanes)SignificanceReference
HOMO-LUMO Energy Gap (ΔE) ~5-6 eVIndicates chemical reactivity and stability. A larger gap implies higher stability. royalsocietypublishing.org
Gibbs Free Energy of Reaction (ΔG) Varies by reactionDetermines the spontaneity and preferred pathway of a chemical reaction. royalsocietypublishing.org
Dipole Moment Varies by derivativeInfluences intermolecular interactions and solubility. royalsocietypublishing.org

This table presents representative data from DFT studies on related diazepane compounds to illustrate the application and type of results obtained from quantum chemical calculations.

Conformational Analysis via Computational Methods

The three-dimensional structure of a molecule is crucial to its biological activity and physical properties. Conformational analysis of this compound, which is also referred to in the literature as 1-Benzyl-1,4-diazepan-5-one, reveals the preferred spatial arrangement of its atoms.

X-ray crystallography studies have provided definitive experimental data on the solid-state conformation of this molecule. nih.goviucr.org These studies show that the seven-membered diazepane ring adopts a chair-like conformation . nih.goviucr.org This is a common low-energy conformation for seven-membered rings, balancing the effects of angle strain and torsional strain. In this conformation, the benzyl (B1604629) and phenyl rings are positioned nearly perpendicular to each other. nih.goviucr.org

Computational methods are used to complement experimental findings and to explore conformations in different environments (e.g., in solution). For substituted N-benzyl-diazepan-5-ones, it has been noted that while the chair form is generally preferred, the presence of bulky substituents near the amide and ketone moieties can lead to the adoption of alternative low-energy conformations, such as the twist-boat conformation. researchgate.net Computational analysis of related diazepanes, like 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, also confirms a chair conformation for the diazepane ring with substituents in equatorial orientations to minimize steric hindrance. nih.gov

ParameterValue for 1-Benzyl-1,4-diazepan-5-oneSource
Ring Conformation Chair-like nih.goviucr.org
C3—N2—C6—C7 Torsion Angle 77.8 (4)° nih.goviucr.org
Crystal System Monoclinic nih.gov
Space Group P2₁/n nih.gov

This table summarizes key structural parameters obtained from the single-crystal X-ray diffraction study of 1-Benzyl-1,4-diazepan-5-one.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics can define static, low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility, solvent interactions, and binding dynamics with biological macromolecules.

Although no MD simulations have been published specifically for this compound in isolation, the technique has been extensively applied to other diazepane-containing ligands to understand their interaction with protein targets. For example, MD simulations of diazepane-based ligands targeting sigma receptors were run for 250 nanoseconds to confirm docking poses and analyze the stability of the ligand-receptor complex. nih.gov These simulations can reveal crucial information, such as the Root-Mean-Square Deviation (RMSD) of the ligand, which indicates its stability within the binding pocket, and the Root-Mean-Square Fluctuation (RMSF) of protein residues, highlighting flexible regions. nih.gov

In other studies, MD simulations coupled with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations have been used to estimate the binding free energy of diazepane inhibitors to their target proteins, such as CTLA-4. nih.gov This approach helps in understanding the energetic contributions of different residues to the binding affinity. nih.gov By simulating the dynamic behavior of this compound, particularly in complex with a target protein, researchers could predict its binding mode, residence time, and the key interactions that stabilize the complex, thereby guiding further optimization.

In Silico Design and Virtual Library Enumeration based on the Diazepanone Scaffold

The this compound structure is an excellent example of a molecular scaffold that can be used for in silico drug design and the creation of virtual chemical libraries. drugdesign.orgnih.gov A scaffold is a core structure onto which various functional groups can be attached to generate a library of related compounds with diverse properties. acs.org

The process of in silico design using the diazepanone scaffold typically involves several steps:

Scaffold Hopping and Enumeration : Starting with the core this compound structure, virtual libraries are generated by computationally adding a wide array of chemical substituents at one or more available positions (e.g., on the phenyl ring or at the free amine). This process can create a virtual library containing thousands to millions of potential compounds. creative-biolabs.comcomputabio.com

Virtual Screening : These virtual libraries are then screened against a biological target of interest using molecular docking programs. Docking predicts the preferred binding orientation and affinity of each compound within the target's active site.

Prioritization and Synthesis : Compounds with the best predicted binding scores and favorable drug-like properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) are prioritized for chemical synthesis and subsequent biological testing.

A practical example of this approach was demonstrated in the optimization of a SARS-CoV-2 Mpro inhibitor. acs.org A diazepane hit was used as the starting point to generate a virtual library, which was then docked into the enzyme's active site. The best-scoring virtual compounds were synthesized and tested, leading to the identification of derivatives with significantly enhanced binding affinity. acs.org Similarly, the diazepanone core has been used as a rigid scaffold to develop simplified analogues of complex natural products, such as MraY inhibitors, demonstrating its utility in generating novel antibacterial agents. researchgate.net This strategy highlights the power of using a validated core like this compound to efficiently explore chemical space and accelerate the discovery of new therapeutic agents.

Role As a Versatile Synthetic Scaffold and Intermediate in Organic Chemistry

Applications in Complex Molecule and Natural Product Synthesis

The diazepanone scaffold is particularly valuable in the synthesis of complex molecules, including those inspired by natural products. It provides a reliable starting point for building intricate and biologically relevant structures.

The 1,4-diazepan-5-one (B1224613) core is an effective precursor for the synthesis of various fused heterocyclic systems. For instance, it has been utilized in the creation of pyrrolo[1,2-a] Current time information in Bangalore, IN.acs.orgbenzodiazepines, which are of interest for their potential biological activities. acs.org Synthetic strategies have been developed to fuse other heterocyclic rings, such as uracil (B121893), with the diazepine (B8756704) nucleus, leading to novel polycyclic structures. researchgate.net A notable example involves the synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] Current time information in Bangalore, IN.acs.orgdiazepin-10(2H)-ones through a copper-catalyzed intramolecular cross-coupling reaction, demonstrating the formation of an azetidine-fused 1,4-benzodiazepine (B1214927) system. mdpi.com These approaches highlight the utility of the diazepanone scaffold in generating structural diversity and accessing complex, multi-ring compounds. researchgate.nettandfonline.com

The diazepanone moiety is a key structural feature in several complex natural product antibiotics that inhibit bacterial peptidoglycan synthesis, such as the liposidomycins. acs.org In the total synthesis of caprazamycin (B1248949) A, a related natural product, the 1,4-diazepanone core was constructed using a Mitsunobu reaction. core.ac.uk The synthesis of analogues of these natural products often involves the strategic use of a diazepanone scaffold, upon which other key fragments, like fatty acid side chains and nucleoside units, are introduced. acs.orgcore.ac.uk For example, a scaffold-based strategy was employed to develop new inhibitors of the bacterial transferase MraY, using an enantiopure diazepanone as the central core to which a palmitoyl (B13399708) chain, an aminoribose, and an alkyluracil moiety were attached. researchgate.net This modular approach underscores the importance of the diazepanone unit as a strategic intermediate in the assembly of complex bioactive molecules.

Development of Conformationally Constrained Structures and Peptidomimetics

The semi-rigid nature of the 1,4-diazepan-5-one ring is exploited in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. By incorporating the diazepanone scaffold, chemists can create conformationally constrained structures that can target protein-protein interactions. nih.gov These scaffolds serve as dipeptide isosteres, replacing flexible peptide bonds with a more rigid heterocyclic system. acs.orgnih.gov For example, a diazepan-5-one skeleton was synthesized and incorporated into a short peptide sequence to create a molecule capable of inhibiting the interaction between the SARS-CoV-2 Spike protein and the ACE2 receptor. acs.orgchemrxiv.org The synthesis is often compatible with solid-phase peptide synthesis, allowing for the systematic construction of these constrained peptidomimetics. acs.orggrafiati.com The defined three-dimensional arrangement of substituents on the diazepanone ring is crucial for its interaction with biological targets. ontosight.ai

Strategies for Scaffold Diversification and Library Generation

The 1,4-diazepan-5-one scaffold is well-suited for the generation of chemical libraries due to the multiple sites available for modification. nih.gov This allows for the systematic exploration of the chemical space around the core structure to identify compounds with desired properties.

A variety of substituents can be introduced onto the diazepanone ring to create a library of analogues. Key strategies include the introduction of chemical diversity at different positions of the pyrimidine (B1678525) ring in fused uracil derivatives. researchgate.net Modifications can be made at the N1 and N4 positions of the diazepane ring, as well as at various carbon atoms. For instance, different aryl and alkyl groups can be attached to create a range of derivatives. researchgate.net The synthesis of these compounds often involves multicomponent reactions (MCRs) or stepwise modifications, such as reductive amination, esterification, and glycosylation, to attach key structural fragments required for biological activity. researchgate.netnih.gov

Once the basic 4-Benzyl-1,4-diazepan-5-one scaffold is assembled, it can undergo a variety of post-synthetic modifications to further diversify the structure. core.ac.uk These transformations can include reactions such as N-methylation or the opening of fused rings. mdpi.com For example, azetidine-fused 1,4-benzodiazepine compounds can undergo consecutive N-methylation and subsequent opening of the four-membered ring to yield functionalized 1,4-benzodiazepine derivatives. mdpi.com Other functional group interconversions, such as the transformation of an ester to a carboxylic acid, have also been reported, expanding the range of accessible analogues. acs.orgchemrxiv.org These post-synthetic modifications are crucial for fine-tuning the properties of the final compounds.

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis Methodologies for N-Benzylated Diazepanones

The synthesis of enantiomerically pure N-benzylated diazepanones is of paramount importance, as the stereochemistry of these molecules can significantly impact their biological activity. nih.gov While progress has been made, the development of more efficient and versatile asymmetric methods remains a key research focus.

Future research will likely concentrate on the development of novel chiral catalysts, including both transition metal complexes and organocatalysts, to achieve high enantioselectivity and diastereoselectivity in the synthesis of N-benzylated diazepanones. nih.govresearchgate.net The palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has already shown promise, yielding gem-disubstituted diazepanones with high enantiomeric excess. nih.govacs.orgacs.org Further exploration of ligands and reaction conditions could expand the scope of this methodology. nih.govacs.orgacs.org Additionally, the use of biocatalysis, employing enzymes to catalyze key stereoselective transformations, presents a green and highly selective alternative to traditional chemical methods. researchgate.net The development of one-pot and tandem reactions that combine multiple synthetic steps into a single, efficient process will also be a priority, streamlining the synthesis of complex chiral diazepanone structures. acs.orgresearchgate.net

Table 1: Asymmetric Synthesis Methodologies for N-Benzylated Diazepanones
MethodologyKey FeaturesPotential Advancements
Palladium-Catalyzed Asymmetric Allylic AlkylationHigh enantioselectivity for gem-disubstituted diazepanones. nih.govacs.orgacs.orgDevelopment of new ligands and expansion of substrate scope.
OrganocatalysisMetal-free, environmentally friendly approach. nih.govDesign of novel chiral organocatalysts for improved selectivity.
BiocatalysisHigh stereoselectivity and mild reaction conditions. researchgate.netDiscovery and engineering of enzymes for specific diazepanone synthesis.
One-Pot/Tandem ReactionsIncreased efficiency and reduced waste. acs.orgresearchgate.netDesign of novel cascade reactions for the synthesis of complex diazepanones.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Understanding the inherent reactivity of the 4-benzyl-1,4-diazepan-5-one core is essential for developing new synthetic applications. Future research will delve into previously unexplored reaction pathways and transformations.

A key area of interest is the functionalization of the diazepanone ring at various positions. This includes the development of methods for selective C-H activation, which would allow for the direct introduction of functional groups without the need for pre-functionalized substrates. techexplorist.com The exploration of multicomponent reactions (MCRs) involving the diazepanone scaffold also holds significant promise for the rapid generation of diverse and complex molecular architectures. researchgate.net Furthermore, investigating the ring-opening and ring-expansion reactions of the diazepanone core could lead to the synthesis of novel heterocyclic systems with unique properties. A deeper mechanistic understanding of known transformations, such as the decomposition of related N-benzyl amino acid esters, can also provide valuable insights into the reactivity of the diazepanone system. researchgate.net

Integration of Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound and its analogs, computational approaches can provide valuable insights that guide experimental work.

Density Functional Theory (DFT) calculations can be employed to study the molecular structure, electronic properties, and reactivity of diazepanone derivatives. iucr.orgnih.govijasrm.com These calculations can help in understanding reaction mechanisms and predicting the stereochemical outcome of asymmetric reactions. iucr.orgnih.govijasrm.com For instance, DFT has been used to optimize the geometry of diazepanone derivatives and to calculate their HOMO-LUMO energy gaps, providing information about their chemical reactivity. iucr.orgnih.govresearchgate.net Molecular docking studies can be used to predict the binding modes of diazepanone-based compounds with biological targets, aiding in the rational design of new therapeutic agents. iucr.orgresearchgate.net Hirshfeld surface analysis is another computational tool that can provide insights into the intermolecular interactions that govern the crystal packing of these compounds. iucr.orgresearchgate.net

Table 2: Computational Approaches for the Study of Diazepanones
Computational MethodApplicationInformation Gained
Density Functional Theory (DFT)Geometry optimization, electronic structure analysis, reaction mechanism studies. iucr.orgnih.govijasrm.comresearchgate.netMolecular structure, HOMO-LUMO energies, reaction pathways, and transition states. iucr.orgnih.govresearchgate.net
Molecular DockingPrediction of binding modes with biological targets. iucr.orgresearchgate.netPotential therapeutic targets and structure-activity relationships.
Hirshfeld Surface AnalysisAnalysis of intermolecular interactions in the solid state. iucr.orgresearchgate.netCrystal packing, hydrogen bonding, and other non-covalent interactions.

Expanding the Scope of Synthetic Applications for Complex Molecular Architectures

The ultimate goal of developing new synthetic methods and understanding the reactivity of this compound is to apply this knowledge to the synthesis of complex and biologically active molecules.

The diazepanone scaffold can serve as a key building block in the total synthesis of natural products and their analogs. acs.orgacs.org For example, derivatives of 1,4-diazepan-5-one (B1224613) have been utilized in the synthesis of analogs of the anti-insomnia drug suvorexant and the liposidomycin and capramycin families of antibiotics. nih.govacs.orgacs.orgacs.orgresearchgate.net Future work will likely focus on the application of novel diazepanone chemistry to the synthesis of other complex and medicinally relevant targets. google.com The development of regiocontrol strategies will be crucial for the selective functionalization of the diazepanone core within a complex molecular framework. numberanalytics.com The integration of diazepanone synthesis with other powerful synthetic transformations, such as the Aldol reaction, will enable the construction of increasingly complex and diverse molecular architectures. numberanalytics.com

Q & A

(Basic) How can researchers optimize the synthesis of 4-Benzyl-1,4-diazepan-5-one for higher yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction parameters using factorial design (e.g., temperature, solvent polarity, and catalyst loading) to identify critical factors. For benzodiazepine derivatives, acylation of the diazepanone core with benzyl halides under basic conditions is common . Parallel purification techniques (e.g., column chromatography with gradient elution) and real-time monitoring via HPLC or LC-MS ensure purity ≥95% . Precedents from structurally similar compounds suggest tert-butylamine as a base improves regioselectivity in benzylation steps .

(Advanced) What experimental strategies resolve contradictions in reported receptor-binding affinities of this compound analogs?

Methodological Answer:
Contradictions often arise from assay variability (e.g., radioligand vs. fluorescence polarization). To address this:

  • Perform competitive binding assays across multiple receptor subtypes (e.g., GABAA, serotonin) under standardized buffer conditions .
  • Validate results using orthogonal methods like surface plasmon resonance (SPR) or computational docking (e.g., AutoDock Vina) to correlate binding kinetics with structural motifs .
  • Apply meta-analysis frameworks to reconcile discrepancies, prioritizing studies with robust controls (e.g., positive/negative controls for nonspecific binding) .

(Basic) Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR confirm regiochemistry and benzyl substitution patterns. Aromatic protons typically appear as multiplets at δ 7.2–7.5 ppm .
  • LC-MS : High-resolution ESI-MS identifies molecular ions ([M+H]<sup>+</sup>) with <2 ppm error. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity .
  • X-ray Crystallography : Resolves stereochemical ambiguities; co-crystallization with iodine enhances heavy-atom contrast .

(Advanced) How can AI-driven molecular dynamics simulations enhance the study of this compound’s conformational flexibility?

Methodological Answer:

  • Use COMSOL Multiphysics or GROMACS to simulate free-energy landscapes, identifying dominant conformers in aqueous vs. lipid bilayer environments .
  • Train neural networks on existing benzodiazepine datasets to predict solvent-dependent ring puckering and benzyl group rotation barriers .
  • Validate simulations with experimental data (e.g., temperature-dependent <sup>1</sup>H NMR line-shape analysis) to refine force-field parameters .

(Basic) What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Cell-free assays : Radioligand displacement assays (e.g., [<sup>3</sup>H]Flunitrazepam for GABAA affinity) .
  • Primary neuronal cultures : Measure calcium flux (Fluo-4 AM) or patch-clamp electrophysiology to assess functional modulation .
  • Enzyme inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict metabolic stability .

(Advanced) What theoretical frameworks guide mechanistic studies of this compound’s neuropharmacological effects?

Methodological Answer:

  • Allosteric modulation theory : Apply two-state models to quantify ligand-induced shifts in receptor equilibrium (e.g., GABAA’s resting vs. active states) .
  • Structure-activity relationship (SAR) : Use Hammett plots or 3D-QSAR (CoMFA) to correlate substituent electronic effects with potency .
  • Systems pharmacology : Integrate omics data (transcriptomics, proteomics) to map off-target interactions and polypharmacology .

(Basic) How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC for up to 4 weeks .
  • Lyophilization : Assess stability in lyophilized vs. solution states; citrate buffer (pH 4.5) minimizes hydrolysis .
  • Arrhenius kinetics : Calculate activation energy (Ea) to predict shelf-life at 25°C .

(Advanced) What methodologies enable the study of this compound’s synergistic effects with other CNS-targeting agents?

Methodological Answer:

  • Isobolographic analysis : Determine additive/synergistic interactions in rodent models of anxiety (elevated plus maze) or seizures (pentylenetetrazole threshold) .
  • Network pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to identify co-targets (e.g., BDNF, NMDA receptors) .
  • Microdialysis in vivo : Measure neurotransmitter release (e.g., GABA, glutamate) in prefrontal cortex during co-administration .

(Advanced) How can researchers address batch-to-batch variability in this compound synthesis for reproducibility?

Methodological Answer:

  • Implement quality-by-design (QbD) : Define critical quality attributes (CQAs) and control raw material specifications (e.g., benzyl chloride purity ≥99%) .
  • Use PAT (Process Analytical Technology) : In-line FTIR or Raman spectroscopy monitors reaction progression in real time .
  • Statistical control charts : Track impurity profiles (e.g., dimerization byproducts) across 10+ batches to establish acceptable variance limits .

(Basic) What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP/D solubility : Use Schrödinger’s QikProp or ACD/Labs Percepta with fragment-based correction for fused-ring systems .
  • pKa prediction : Jaguar (B3LYP/6-31G*) calculates basicity of the diazepanone nitrogen (predicted pKa ~8.5) .
  • ADMET profiling : SwissADME or PreADMET assesses blood-brain barrier permeability (CNS MPO score >4 indicates CNS penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.